4-(Cyanomethoxy)benzonitrile
Overview
Description
4-(Cyanomethoxy)benzonitrile is a chemical compound with the molecular formula C9H6N2O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzonitriles, including this compound, can be achieved through various methods. One such method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular weight of this compound is 158.16. For a more detailed molecular structure analysis, further studies would be required.Scientific Research Applications
Biotransformation Studies
- The study of biotransformation of cyanomethyl benzonitrile compounds, including 4-(Cyanomethoxy)benzonitrile, has been conducted using the soil bacterium Rhodococcus rhodochrous LL100-21. This research highlights the bacterium's ability to convert these compounds into various products, demonstrating its potential in biotechnological applications (Dadd et al., 2001).
Chemical Synthesis and Catalysis
- In the field of organic synthesis, benzonitrile derivatives, including variants like this compound, are used in catalysis and chemical assembly processes. These compounds are crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products (Jia & Wang, 2016).
Applications in Energy Storage
- This compound has been studied as an electrolyte additive in high voltage lithium-ion batteries, showcasing its role in enhancing the cyclic stability and overall performance of these energy storage devices (Huang et al., 2014).
Material Science and Liquid Crystal Research
- This compound is also significant in material science, particularly in the study of liquid crystals and their applications in display technology. It acts as a building block in the synthesis of complex liquid crystalline materials (Tiwari et al., 2020).
Functionalization of Aromatic Compounds
- The role of benzonitrile derivatives, such as this compound, in the functionalization of aromatic C-H bonds is explored in the context of organic chemistry. These compounds enable selective borylation and other modifications of arenes and heterocycles (Chotana et al., 2005).
Advanced Organic Synthesis Techniques
- Recent advancements in C-CN bond formation via C-H bond activation, involving benzonitrile derivatives, have been reviewed. This includes methodologies for direct cyanation reactions, which are critical in various synthetic applications (Ping et al., 2016).
Solar Energy Applications
- In the domain of solar energy, this compound derivatives are researched for their role in dye-sensitized solar cells, contributing to more stable and efficient solar energy harvesting systems (Latini et al., 2014).
Safety and Hazards
Future Directions
Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials. They are also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . The development of green synthesis methods and the exploration of new applications for these compounds are potential future directions .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been tested for their antimicrobial activity against various bacteria and fungi .
Mode of Action
These compounds often act by binding to specific enzymes or proteins in the target organisms, thereby inhibiting their function .
Biochemical Pathways
For instance, bacterial nitrilases play a significant role in the degradation of toxic defensive nitrile compounds and in the generation of important hormones and signaling molecules .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
Action Environment
The action, efficacy, and stability of 4-(Cyanomethoxy)benzonitrile can be influenced by various environmental factors. For example, the presence of certain ionic liquids can facilitate the green synthesis of benzonitrile, potentially enhancing its action .
Properties
IUPAC Name |
4-(cyanomethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBBBGCACYSHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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